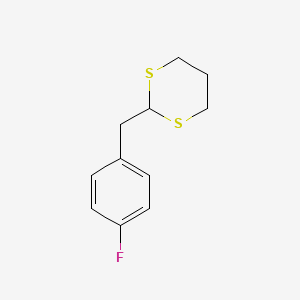

2-(4-Fluorophenyl)methyl-1,3-dithiane

Description

Structure

3D Structure

Properties

CAS No. |

140377-42-0 |

|---|---|

Molecular Formula |

C11H13FS2 |

Molecular Weight |

228.4 g/mol |

IUPAC Name |

2-[(4-fluorophenyl)methyl]-1,3-dithiane |

InChI |

InChI=1S/C11H13FS2/c12-10-4-2-9(3-5-10)8-11-13-6-1-7-14-11/h2-5,11H,1,6-8H2 |

InChI Key |

YEQKOMNALWGRAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(SC1)CC2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Fluorophenyl Methyl 1,3 Dithiane and Its Precursors

Direct Thioacetalization Approaches to 1,3-Dithianes

Direct thioacetalization is the most common and straightforward method for the preparation of 1,3-dithianes. This reaction involves the condensation of a carbonyl compound, in this case, (4-fluorophenyl)acetaldehyde, with 1,3-propanedithiol (B87085). The reaction proceeds via the formation of a hemithioacetal intermediate, which then undergoes cyclization with the elimination of a water molecule to yield the desired 2-substituted-1,3-dithiane. wikipedia.org The equilibrium of this reaction is typically shifted towards the product side by removing the water formed during the reaction. Various catalytic systems have been developed to facilitate this transformation, ranging from classical Brønsted and Lewis acids to more advanced and recyclable catalyst systems.

Classical Acid-Catalyzed Condensations

Acid catalysis is the traditional and most widely employed method for the synthesis of 1,3-dithianes. Both Brønsted and Lewis acids are effective in promoting the condensation reaction between an aldehyde and a dithiol. wikipedia.org

Brønsted acids, which are proton donors, catalyze the thioacetalization reaction by protonating the carbonyl oxygen of the aldehyde. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the sulfur atoms of 1,3-propanedithiol.

Commonly used Brønsted acids for this purpose include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and trifluoroacetic acid (TFA). The general mechanism involves the initial protonation of the aldehyde, followed by the nucleophilic addition of one of the thiol groups from 1,3-propanedithiol to form a hemithioacetal. Subsequent protonation of the hydroxyl group and elimination of water, followed by intramolecular cyclization via the attack of the second thiol group, leads to the formation of the 1,3-dithiane (B146892) ring.

A notable development in Brønsted acid catalysis is the use of solid-supported acids, which offer advantages in terms of ease of separation and catalyst recyclability. For instance, silica (B1680970) gel-supported p-toluenesulfonic acid has been shown to be an effective heterogeneous catalyst for the thioacetalization of aldehydes, providing high yields and short reaction times. organic-chemistry.org

Table 1: Examples of Brønsted Acid-Catalyzed Thioacetalization of Aldehydes

| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | p-TsOH/Silica gel | Dichloromethane | 0.5 | 98 |

| 4-Chlorobenzaldehyde | p-TsOH/Silica gel | Dichloromethane | 0.5 | 97 |

| 4-Methoxybenzaldehyde | p-TsOH/Silica gel | Dichloromethane | 0.75 | 96 |

Data sourced from a study on heterogeneous thioacetalization procedures. organic-chemistry.org

Lewis acids, which are electron-pair acceptors, also effectively catalyze the formation of 1,3-dithianes. They function by coordinating to the carbonyl oxygen of the aldehyde, which, similar to protonation, enhances the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by 1,3-propanedithiol.

A wide range of Lewis acids have been employed for this transformation, including zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄). nih.gov The choice of Lewis acid can influence the reaction conditions and the tolerance of other functional groups within the substrate. For instance, milder Lewis acids are often preferred for substrates containing sensitive functional groups.

The reaction mechanism with a Lewis acid catalyst is analogous to that with a Brønsted acid, with the Lewis acid coordinating to the carbonyl oxygen to activate the aldehyde towards nucleophilic attack. The subsequent steps of hemithioacetal formation, water elimination, and cyclization proceed to form the 1,3-dithiane product.

Table 2: Examples of Lewis Acid-Catalyzed Thioacetalization of Aldehydes

| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde (B137897) | BF₃SMe₂ | Dichloromethane | 16 | 75 |

| Benzaldehyde | BF₃SMe₂ | Dichloromethane | 16 | 80 |

| 4-Chlorobenzaldehyde | BF₃SMe₂ | Dichloromethane | 16 | 78 |

Data adapted from a study on BF₃SMe₂ mediated thioacetalation. nih.govacs.org

Innovative Catalytic Systems for Thioacetalization

In recent years, significant research has focused on developing more efficient, selective, and environmentally friendly catalytic systems for thioacetalization. These innovative approaches often involve the use of transition metal-based catalysts or solid-supported and heterogeneous catalysts, which offer advantages such as higher catalytic activity, milder reaction conditions, and improved recyclability.

Several transition metals have been found to be effective catalysts for the formation of 1,3-dithianes. These catalysts often exhibit high efficiency and chemoselectivity, allowing for the protection of aldehydes in the presence of other functional groups.

Copper Catalysts: Copper-based catalysts, such as copper(II) triflate (Cu(OTf)₂) and copper bis(dodecyl sulfate) [Cu(DS)₂], have been successfully employed for thioacetalization. organic-chemistry.org For example, Cu(DS)₂ acts as a Lewis acid-surfactant-combined catalyst, enabling the reaction to be carried out in water at room temperature, which aligns with the principles of green chemistry. organic-chemistry.org

Iron Catalysts: Iron catalysts, such as iron(III) chloride (FeCl₃), have been utilized for the direct dithioacetalization of aldehydes. nih.gov An iron-catalyzed process using 2-chloro-1,3-dithiane (B1253039) as the dithioacetalating agent has been developed, which proceeds under mild conditions and provides good to excellent yields of the corresponding 1,3-dithianes. nih.gov

Praseodymium Catalysts: Praseodymium(III) triflate (Pr(OTf)₃) has emerged as a highly efficient and recyclable catalyst for the chemoselective thioacetalization of aldehydes. organic-chemistry.org This catalyst is stable in water and can be reused multiple times without a significant loss of activity. It effectively catalyzes the protection of a wide range of aldehydes at room temperature with high yields. organic-chemistry.org

Table 3: Thioacetalization of 4-Fluorobenzaldehyde using Pr(OTf)₃

| Substrate | Catalyst | Solvent | Time (min) | Yield (%) |

|---|

Data from a study on Praseodymium triflate as a recyclable catalyst. organic-chemistry.org

The use of solid-supported and heterogeneous catalysts in organic synthesis is a rapidly growing area of research due to the significant advantages these systems offer, including simplified product purification, catalyst recovery and reuse, and often milder reaction conditions. researchgate.net

Several heterogeneous catalytic systems have been developed for the synthesis of 1,3-dithianes. These include:

Silica-supported acids: As mentioned earlier, acids such as p-toluenesulfonic acid can be immobilized on silica gel to create a recyclable and easy-to-handle catalyst. organic-chemistry.org Perchloric acid adsorbed on silica gel (HClO₄-SiO₂) has also been reported as a highly efficient catalyst for 1,3-dithiane formation under solvent-free conditions. organic-chemistry.org

Tungstate sulfuric acid (TSA): This solid acid catalyst has been shown to be effective for the thioacetalization of both aliphatic and aromatic aldehydes under solvent-free conditions, offering excellent yields and short reaction times. researchgate.net

Polymer-supported reagents: Solid-supported, odorless reagents for dithioacetalization have been developed, where the dimercaptoalkane equivalent is combined with an immobilized acid. These reagents allow for the formation of dithianes from aldehydes in good to very good yields with high purity. figshare.com

These heterogeneous systems not only contribute to more sustainable chemical processes but also often provide high chemoselectivity, allowing for the selective protection of aldehydes in the presence of ketones. organic-chemistry.org

Table 4: Thioacetalization of Benzaldehyde using Heterogeneous Catalysts

| Catalyst | Conditions | Time | Yield (%) |

|---|---|---|---|

| p-TsOH/Silica gel | Reflux in CH₂Cl₂ | 30 min | 98 |

| HClO₄-SiO₂ | Room Temp, Solvent-free | 15 min | 96 |

Data compiled from various sources on heterogeneous catalysis. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Organocatalytic Approaches

The use of small organic molecules as catalysts (organocatalysts) for chemical transformations offers a powerful alternative to traditional metal-based catalysts. These methods often provide mild, metal-free reaction conditions. In the context of forming carbon-sulfur bonds, relevant to dithiane synthesis, organocatalysis has been successfully applied. For instance, the organic superbase t-Bu-P4 has been shown to effectively catalyze the direct thiolation of trimethyl(perfluorophenyl)silanes with thiosulfonates. rsc.org This methodology achieves high yields of up to 97% for perfluorophenylsulfides under mild, metal-free conditions, demonstrating the potential of organocatalysis for constructing C-S bonds efficiently. rsc.org While not directly a dithioacetalization, this approach highlights the utility of organocatalysts in promoting reactions involving sulfur nucleophiles.

Ionic Liquid-Mediated Syntheses

Ionic liquids (ILs), which are salts with melting points below 100°C, have gained significant attention as green solvents and catalysts in organic synthesis due to their low vapor pressure, thermal stability, and recyclability. nih.gov They have been employed in the synthesis of sulfur-containing heterocycles, including dithianes.

An inexpensive ionic liquid, 1-pentyl-3-methylimidazolium bromide ([pmIm]Br), has been used to catalyze the reaction between benzyl (B1604629) alcohol and thioanisole, showcasing the role of ILs in facilitating C-S bond formation. researchgate.net More directly, ionic liquids can serve as both the catalyst and the reaction medium for the synthesis of dithianes. researchgate.net For example, 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]) has been used as a recyclable solvent and catalyst for the three-component synthesis of fluorinated spiro-thiazine derivatives, achieving good to excellent yields in short reaction times with a simple workup procedure. ias.ac.in

The catalytic action of ionic liquids can be attributed to a cooperative effect between the cation and anion. The cation, such as the 1,3-dialkylimidazolium ion, can act as an electrophile activator through hydrogen bonding, while the anion can act as a nucleophile activator. nih.gov This dual activation is crucial for promoting reactions and achieving high yields. nih.gov

Table 1: Examples of Ionic Liquid-Mediated Syntheses

| Ionic Liquid | Reactants | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| [bmim][PF6] | Various reagents for tandem reaction | Spiro-thiazine derivatives | Good to excellent yields, short reaction time, simple workup, catalyst/solvent recyclability | ias.ac.in |

| [pmIm]Br | Benzyl alcohol, Thioanisole | Diarylmethyl thioethers | Inexpensive catalyst, solvent-free conditions at room temperature | researchgate.net |

| [Bmim]Sac | Aldehydes, Malononitrile, 4-hydroxycoumarin | Pyrano[c]chromenes | Sustainable, easy catalyst recovery, high yields, aqueous medium | nih.gov |

Environmentally Conscious Synthetic Protocols

Green chemistry principles are increasingly guiding the development of new synthetic methods. For the synthesis of 2-(4-fluorophenyl)methyl-1,3-dithiane, this involves minimizing waste, avoiding hazardous solvents, and reducing energy consumption through methods like solvent-free reactions, microwave irradiation, ultrasound assistance, and visible-light promotion.

Solvent-Free Reaction Conditions

Conducting reactions without a solvent, or under neat conditions, is a cornerstone of green chemistry as it eliminates solvent waste and simplifies purification. Microwave irradiation is often coupled with solvent-free conditions to enhance reaction rates and yields. For example, a library of fluorescent 1,4-dihydropyridine (B1200194) nucleoside analogues was synthesized via a one-pot, three-component reaction under solvent-free conditions using microwave irradiation, resulting in very high yields (86–96%) and short reaction times. nih.gov Similarly, the Knoevenagel condensation of 2,4-thiazolidinedione (B21345) and rhodanine (B49660) with various aldehydes has been efficiently carried out under solvent-free conditions using a task-specific ionic liquid as a catalyst, further enhanced by ultrasound. nih.gov These examples demonstrate that the dithioacetalization of 4-fluorophenylacetaldehyde with 1,3-propanedithiol could likely be achieved efficiently under solvent-free conditions.

Microwave Irradiation-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions rapidly and uniformly, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. jchps.comfoliamedica.bg This technique has been widely applied to the synthesis of various heterocyclic compounds.

The synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives demonstrated that microwave irradiation significantly increased reaction rates and yields compared to conventional heating. jchps.com In another study, tetrahydropyrimidine (B8763341) derivatives were synthesized via a Biginelli condensation under microwave irradiation in 22-24 minutes. foliamedica.bg These findings underscore the superiority of microwave heating for rapid and efficient chemical transformations, a principle that is applicable to the synthesis of 1,3-dithianes. nih.govjchps.com

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Product Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 1,4-dihydropyridine nucleoside | Conventional Heating | 30 min | 42% | nih.gov |

| Microwave Irradiation | 30 min | 58% | ||

| 2-formimidate-3-carbonitriles | Conventional Solvothermal | Not specified | Comparable to MW | mdpi.com |

| Microwave Irradiation | 20 min | 88–95% |

Ultrasound-Assisted Synthesis

The application of ultrasound irradiation (sonochemistry) can enhance chemical reactivity by generating, growing, and imploding cavitation bubbles in the reaction medium. This process creates localized hot spots with extreme temperatures and pressures, leading to accelerated reaction rates. Ultrasound-assisted synthesis has been established as an efficient green methodology for producing various heterocyclic compounds in high yields. nih.govsemanticscholar.org

For instance, 5-substituted 1,3,4-oxadiazole-2-thiols were synthesized in good to excellent yields using an ultrasound-assisted, low-solvent, and catalyst-free method. nih.gov Similarly, 1,3,4-oxadiazol-2-amines were efficiently produced in 81–93% yields under ultrasound irradiation. semanticscholar.orgresearchgate.net Task-specific ionic liquids have also been used as recyclable catalysts for Knoevenagel condensations under ultrasonic conditions, yielding products in excellent yields without toxic waste. nih.gov

Visible-Light-Promoted Dithioacetalization

Photoredox catalysis using visible light has emerged as a powerful and sustainable tool in organic synthesis. This approach utilizes light energy to drive chemical reactions under mild conditions. A notable advancement is the development of a photocatalyst-free, visible-light-mediated dithioacetalization of aldehydes with thiols. rsc.org This protocol is operationally simple, atom-economical, and proceeds at room temperature under aerobic conditions, providing an environmentally benign route to dithioacetals. rsc.org This method avoids the need for metal catalysts or additives, relying on the direct photoexcitation of reaction intermediates. rsc.org This strategy represents a highly attractive and green pathway for the synthesis of this compound from 4-fluorophenylacetaldehyde and 1,3-propanedithiol.

Strategies for the Introduction of the 4-Fluorophenyl Moiety

The incorporation of the 4-fluorophenyl group is a critical step in the synthesis of the target molecule. This can be achieved either by starting with a precursor already containing this moiety or by introducing it onto a pre-existing dithiane structure.

Thioacetalization of 4-Fluorobenzaldehyde

A primary and straightforward method for synthesizing 2-aryl-1,3-dithianes is the thioacetalization of the corresponding aldehyde. organic-chemistry.orgscribd.com In this approach, 4-fluorobenzaldehyde is reacted with 1,3-propanedithiol in the presence of an acid catalyst. scribd.com Lewis acids or Brønsted acids are commonly employed to facilitate this condensation reaction, which results in the formation of the cyclic thioacetal, 2-(4-fluorophenyl)-1,3-dithiane. organic-chemistry.org The reaction effectively protects the carbonyl group of the aldehyde while installing the core dithiane heterocycle. scribd.com A range of catalysts, including iodine, yttrium triflate, and tungstophosphoric acid, have been shown to be effective for the thioacetalization of various aldehydes and ketones. organic-chemistry.org

The general reaction is as follows:

4-Fluorobenzaldehyde + 1,3-Propanedithiol --(Acid Catalyst)--> 2-(4-Fluorophenyl)-1,3-dithiane + H₂O

While this method directly yields a 2-aryl substituted dithiane, the target compound, this compound, requires a different aldehyde precursor, namely (4-fluorophenyl)acetaldehyde. The thioacetalization of this aldehyde with 1,3-propanedithiol would directly yield the target molecule.

Functionalization of Pre-formed Dithiane Skeletons

An alternative to building the molecule from a fluorinated aldehyde involves modifying a pre-existing 1,3-dithiane ring. This approach leverages the unique reactivity of the C2 proton of the dithiane, which can be removed by a strong base to form a nucleophilic anion.

Recent advancements have demonstrated the possibility of direct C-H arylation of 2-aryl-1,3-dithianes using palladium catalysts. nih.govnih.govbrynmawr.edu This methodology allows for the introduction of a second aryl group at the C2 position of the dithiane ring. The reaction typically involves a palladium source, a phosphine (B1218219) ligand, and a base. brynmawr.edu While this specific reaction creates a 2,2-diaryl-1,3-dithiane, the underlying principle of functionalizing the dithiane C-H bond is significant. nih.govnih.gov

For the synthesis of this compound, one could envision a related strategy starting from 2-methyl-1,3-dithiane (B1361393). Deprotonation of 2-methyl-1,3-dithiane would generate a nucleophile that could then react with a suitable electrophilic source of the 4-fluorophenyl group, such as 4-fluorobenzyl bromide, in a nucleophilic substitution reaction.

A summary of conditions for the related direct arylation of 2-phenyl-1,3-dithiane (B1581651) is presented below.

| Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| [PdCl(C3H5)]2 (2.5) | NiXantphos (5.0) | LiN(SiMe3)2 | THF | RT | 3 | Up to 96 | nih.govnih.gov |

| Pd(OAc)2 (2.5) | NiXantphos (2.5) | KOtBu | CPME | 80 | 24-48 | Moderate to good | brynmawr.edu |

A significant practical drawback of using 1,3-propanedithiol is its intense and unpleasant odor. To circumvent this issue, odorless 1,3-propanedithiol equivalents have been developed for thioacetalization reactions. organic-chemistry.orgresearchgate.netorganic-chemistry.org Reagents such as 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (B18490) serve as effective, non-thiolic sources for the dithiane ring system. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org These compounds react with aldehydes and ketones, often under acid catalysis and sometimes in environmentally benign solvents like water, to produce the corresponding 1,3-dithianes in high yields. organic-chemistry.orgorganic-chemistry.org

This approach offers a greener and more user-friendly alternative for the synthesis of the dithiane precursor needed for subsequent functionalization, or for the direct thioacetalization of (4-fluorophenyl)acetaldehyde. organic-chemistry.org The reaction using these odorless reagents can be highly chemoselective, for instance, showing preference for aldehydes over ketones. organic-chemistry.orgorganic-chemistry.org

| Odorless Reagent | Catalyst | Solvent | Key Features | Reference |

|---|---|---|---|---|

| 3-(1,3-dithian-2-ylidene)pentane-2,4-dione | p-dodecylbenzenesulfonic acid | Water | High yields, chemoselective, environmentally friendly | organic-chemistry.orgorganic-chemistry.org |

| 3-(1,3-dithian-2-ylidene)pentane-2,4-dione | Conc. HCl | Solvent-free | High yields, simple isolation, chemoselective | organic-chemistry.org |

| 2- nih.govresearchgate.netDithian-2-ylidene-3-oxo-butanamide | Not specified | Not specified | Effective for converting aldehydes/ketones into dithianes | researchgate.net |

| 2-[2-Chloro-1-(1-chlorovinyl)allylidene]-1,3-dithiane | None required | Not specified | High yields (79-97%) for various aldehydes and ketones | nih.gov |

Advanced Synthetic Techniques

Modern organic synthesis emphasizes efficiency, often through processes that combine multiple steps into a single operation, thereby saving time, reagents, and reducing waste.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single reaction vessel to form a product that incorporates portions of all the reactants. beilstein-journals.orgnih.gov This strategy is a cornerstone of green chemistry. While a specific MCR for this compound is not extensively documented, the principles can be applied. For example, the palladium-catalyzed arylation of a dithiane and its subsequent hydrolysis to a ketone can be performed in a one-pot procedure. nih.gov A hypothetical one-pot synthesis could involve the in-situ formation of a dithiane from an aldehyde and an odorless dithiol equivalent, followed by the addition of reagents for C-H functionalization to introduce the desired substituent. The development of such a process for the target molecule would represent a significant increase in synthetic efficiency.

Isotopic Labeling for Mechanistic and Analytical Purposes

Isotopic labeling is a powerful technique employed in chemical research to trace the pathways of atoms through reactions, elucidate reaction mechanisms, and create internal standards for quantitative analysis. chemeurope.comclearsynth.com In the context of this compound, introducing isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) at specific positions within the molecule can provide valuable insights into its formation and behavior in various chemical transformations. The synthesis of isotopically labeled analogs of this compound typically involves the use of labeled precursors, primarily isotopologues of (4-fluorophenyl)acetaldehyde or 1,3-propanedithiol.

The primary purposes for preparing isotopically labeled this compound include:

Mechanistic Studies: Labeled compounds are instrumental in understanding the step-by-step sequence of a chemical reaction. For example, by tracking the position of an isotope, chemists can determine which bonds are broken and formed, and identify the occurrence of molecular rearrangements. organic-chemistry.org

Kinetic Isotope Effect (KIE) Studies: The substitution of a lighter isotope with a heavier one (e.g., hydrogen with deuterium) can lead to a change in the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect, can be used to determine the rate-limiting step of a reaction and probe the structure of transition states. princeton.edu

Analytical Standards: Isotopically labeled compounds, particularly those with stable heavy isotopes, are widely used as internal standards in mass spectrometry-based quantitative analyses. Since their chemical properties are nearly identical to the unlabeled analyte, but their mass is different, they can be added to a sample to correct for analyte loss during sample preparation and analysis, leading to more accurate and precise measurements. clearsynth.com

Synthesis of Deuterium-Labeled Analogs

Deuterium labels can be strategically incorporated into the this compound structure by employing deuterated precursors. The position of the deuterium atom(s) depends on the specific research question being addressed.

One common approach is to label the methylene (B1212753) group adjacent to the fluorophenyl ring. This can be achieved by synthesizing deuterated (4-fluorophenyl)acetaldehyde. A plausible synthetic route starts with 4-fluorophenylacetic acid, which can be reduced using a powerful deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD₄) to produce the corresponding deuterated alcohol. Subsequent controlled oxidation would yield the desired [1,1-²H₂]-(4-fluorophenyl)acetaldehyde. This labeled aldehyde can then be reacted with 1,3-propanedithiol under standard acid-catalyzed conditions to form the final dithiane, with deuterium atoms located on the exocyclic methylene carbon.

Alternatively, the C2 position of the dithiane ring, which is acidic, can be deuterated. This is accomplished by treating the unlabeled this compound with a strong base like n-butyllithium to form the corresponding carbanion (2-lithio-1,3-dithiane derivative). researchgate.net Quenching this anion with a deuterium source, such as deuterium oxide (D₂O), will install a deuterium atom at the C2 position of the dithiane ring.

Interactive Data Table: Examples of Deuterium-Labeled this compound

| Labeled Compound Name | Position of Deuterium Label(s) | Precursor Labeled | Potential Application |

| 2-((4-Fluorophenyl)methyl-d₂)-1,3-dithiane | Methylene group adjacent to the phenyl ring | (4-Fluorophenyl)acetaldehyde-d₂ | Mechanistic studies of reactions involving the benzylic position; Internal standard for mass spectrometry. |

| 2-((4-Fluorophenyl)methyl)-1,3-dithiane-2-d | C2 position of the dithiane ring | 2-((4-Fluorophenyl)methyl)-1,3-dithiane | Studies of dithiane carbanion chemistry and kinetic isotope effects in deprotonation reactions. |

| 2-((4-Fluorophenyl)methyl)-1,3-dithiane-4,4,6,6-d₄ | C4 and C6 positions of the dithiane ring | 1,3-Propanedithiol-d₆ (from 1,3-dibromopropane-d₆) | Probing mechanisms of dithiane ring-opening or fragmentation reactions. |

Synthesis of Carbon-13-Labeled Analogs

Carbon-13 labeling offers a way to trace the carbon skeleton of the molecule. The synthesis of ¹³C-labeled analogs requires starting materials enriched with ¹³C at specific positions.

For instance, to label the methylene carbon adjacent to the aromatic ring, one could start with 4-fluorobenzyl bromide and react it with potassium cyanide enriched in carbon-13 (K¹³CN) to form the corresponding nitrile. nih.gov Subsequent reduction of the nitrile (e.g., using DIBAL-H) would yield the ¹³C-labeled (4-fluorophenyl)acetaldehyde. This aldehyde is then converted to the target dithiane.

To label the C2 carbon of the dithiane ring, one could utilize [¹³C]-paraformaldehyde as the source for the C2 carbon. Reaction of [¹³C]-paraformaldehyde with 1,3-propanedithiol would yield 1,3-dithiane-¹³C₂. However, for the specific target molecule, a more elaborate synthesis would be required, potentially involving the construction of the side chain onto a pre-labeled dithiane ring.

Interactive Data Table: Examples of ¹³C-Labeled this compound

| Labeled Compound Name | Position of ¹³C Label(s) | Precursor Labeled | Potential Application |

| 2-((4-Fluorophenyl)methyl-¹³C)-1,3-dithiane | Methylene group adjacent to the phenyl ring | (4-Fluorophenyl)acetaldehyde-¹³C | Elucidating reaction mechanisms by tracking the carbon backbone; NMR studies. |

| 2-((4-Fluorophenyl)methyl)-1,3-dithiane-2-¹³C | C2 position of the dithiane ring | [¹³C]-Formaldehyde derivative | Mechanistic studies of dithiane formation and reactions involving the C2 carbon. |

| 2-((4-Fluorophenyl-¹³C₆)methyl)-1,3-dithiane | All carbons of the phenyl ring | 4-Fluoro-¹³C₆-benzyl bromide | Tracing the fate of the aromatic ring in metabolic or degradation studies. |

Reactivity and Transformational Chemistry of 2 4 Fluorophenyl Methyl 1,3 Dithiane

Umpolung Reactivity: The 2-Lithio-1,3-dithiane Intermediate

The concept of "umpolung," or the reversal of polarity, is a powerful strategy in organic synthesis that allows for the transformation of an electrophilic center into a nucleophilic one. organic-chemistry.org In the context of carbonyl chemistry, the carbon atom of a carbonyl group is inherently electrophilic. The Corey-Seebach reaction utilizes 1,3-dithianes to invert this reactivity. organic-chemistry.orgwikipedia.org By converting an aldehyde into its corresponding 1,3-dithiane (B146892) derivative, such as 2-(4-Fluorophenyl)methyl-1,3-dithiane, the C-2 proton becomes sufficiently acidic to be removed by a strong base. This generates a carbanion that serves as a masked acyl anion, a potent nucleophile for carbon-carbon bond formation. organic-chemistry.org

The key step in harnessing the umpolung reactivity of this compound is the deprotonation at the C-2 position to form the corresponding 2-lithio-1,3-dithiane intermediate. This process is typically achieved by treating the dithiane with a strong organolithium base, most commonly n-butyllithium (n-BuLi). researchgate.net

The reaction is generally carried out in an inert, aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures, typically between -30 °C and -20 °C, to ensure the stability of the resulting anion. organic-chemistry.orgresearchgate.net The acidity of the C-2 proton (pKa ≈ 30-31) is significantly enhanced by the presence of two adjacent sulfur atoms, which can stabilize the resulting negative charge through inductive effects and the polarizability of sulfur. organic-chemistry.org Once formed, the 2-lithio-1,3-dithiane solution, which is typically colorless, must be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching by atmospheric moisture or oxygen. researchgate.net For synthetic applications, these solutions are often used immediately or can be stored for short periods at low temperatures. researchgate.net

The 2-lithio-1,3-dithiane derived from this compound is a versatile nucleophile that readily reacts with a wide range of electrophiles. organic-chemistry.org These reactions are fundamental to the construction of more complex molecular architectures, allowing for the formation of ketones, α-hydroxy ketones, and other valuable structures after hydrolysis of the dithiane group. wikipedia.org

One of the most common applications of the lithiated dithiane anion is its reaction with alkylating agents to form new carbon-carbon bonds. Primary alkyl halides, such as iodides and bromides, are effective electrophiles in this SN2-type reaction. organic-chemistry.orgslideshare.net

In addition to alkyl halides, arenesulfonates of primary alcohols have proven to be excellent substrates for this transformation. organic-chemistry.orgorganic-chemistry.org Benzenesulfonates, in particular, react smoothly with 2-lithio-1,3-dithiane derivatives at room temperature to afford 2-alkylated products in high yields. organic-chemistry.org This provides a valuable alternative to alkyl halides, which may be less stable or more difficult to prepare. organic-chemistry.org While tosylates can also be used, they sometimes result in lower yields due to competitive deprotonation of the tosyl methyl group. organic-chemistry.org

| Electrophile Type | Example Electrophile | Typical Conditions | Product Type | Yield (%) |

| Alkyl Halide | Primary Alkyl Bromide | THF, -30 °C to RT | 2-Alkyl-1,3-dithiane | Good |

| Arenesulfonate | Primary Alkyl Benzenesulfonate | THF, RT, 24h | 2-Alkyl-1,3-dithiane | 80-95 organic-chemistry.org |

| Arenesulfonate | Primary Alkyl Tosylate | THF, RT | 2-Alkyl-1,3-dithiane | Moderate organic-chemistry.org |

| This table presents generalized data for the alkylation of 2-lithio-1,3-dithiane derivatives based on available literature. |

The nucleophilic dithiane anion readily adds to the electrophilic carbon of various carbonyl compounds. organic-chemistry.orgwikipedia.org Its reaction with aldehydes and ketones provides a direct route to β-hydroxy dithianes, which can be subsequently hydrolyzed to yield α-hydroxy ketones. This pathway is significant as it allows for the synthesis of acyloin-type products that are not accessible through standard aldol (B89426) reactions. wikipedia.org

The anion also reacts with esters and acyl chlorides. wikipedia.org Addition to an acyl chloride, for instance, generates an intermediate that, after hydrolysis of the dithiane moiety, yields a 1,2-diketone. wikipedia.org These reactions significantly broaden the synthetic utility of the dithiane methodology, enabling the construction of diverse and highly functionalized molecules. uwindsor.canih.gov

| Electrophile | Product after Addition | Product after Hydrolysis |

| Aldehyde | β-Hydroxy dithiane | α-Hydroxy ketone wikipedia.org |

| Ketone | β-Hydroxy dithiane | α-Hydroxy ketone wikipedia.org |

| Ester | Acyl dithiane | 1,2-Diketone |

| Acyl Chloride | Acyl dithiane | 1,2-Diketone wikipedia.org |

| This table summarizes the products obtained from the reaction of 2-lithio-1,3-dithiane with various carbonyl electrophiles. |

Epoxides, being strained three-membered rings, are susceptible to ring-opening by strong nucleophiles. khanacademy.orgnih.gov The 2-lithio-1,3-dithiane anion is an effective nucleophile for this purpose, attacking one of the epoxide carbons and cleaving the C-O bond. organic-chemistry.orgwikipedia.orguwindsor.ca

| Substrate | Key Features | Product |

| Terminal Epoxide | SN2 attack at the least substituted carbon. khanacademy.org | Primary alcohol |

| Internal Epoxide | Regioselectivity depends on steric hindrance. | Secondary alcohol |

| Chiral Epoxide | Inversion of stereochemistry at the point of attack. | Enantiomerically enriched alcohol uwindsor.ca |

| This table outlines the outcomes of the epoxide ring-opening reaction with 2-lithio-1,3-dithiane. |

The 2-lithio-1,3-dithiane anion can also react with carbon dioxide (CO₂), which acts as an electrophile. uwindsor.ca This carboxylation reaction involves the nucleophilic attack of the carbanion on the central carbon of CO₂, forming a lithium carboxylate intermediate. Subsequent acidic workup protonates the carboxylate to yield a 2-carboxy-1,3-dithiane derivative. uwindsor.ca This reaction provides a direct method for introducing a carboxylic acid group at the C-2 position of the dithiane ring, which can then be converted into a variety of other functional groups or used in the synthesis of α-keto acids after hydrolysis of the thioacetal.

Nucleophilic Additions to Electrophiles

Transition Metal-Catalyzed Organic Transformations

The dithiane functional group within this compound serves as a versatile handle for a variety of transition metal-catalyzed reactions. These transformations leverage the unique electronic properties and reactivity of the dithiane moiety to facilitate the formation of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has been instrumental in expanding the synthetic utility of 1,3-dithianes, enabling their participation in cross-coupling reactions that are traditionally challenging.

A significant advancement in the synthesis of diaryl ketones involves a palladium-catalyzed cross-coupling reaction that utilizes 2-aryl-1,3-dithianes as acyl anion equivalents, a concept known as "umpolung" or reversed-polarity. nih.govnih.gov This methodology takes advantage of the acidity of the benzylic proton at the C2 position of the dithiane, which allows it to function as a competent transmetalation reagent after deprotonation. acs.org

The process typically involves the reaction of a 2-aryl-1,3-dithiane, such as the subject compound's parent structure, with an aryl bromide in the presence of a palladium catalyst and a suitable base. nih.gov The reaction proceeds through the formation of a 2,2-diaryl-1,3-dithiane intermediate. This intermediate is then subjected to hydrolysis to unmask the ketone functionality, yielding the desired diaryl ketone. nih.govnih.gov Various methods can be employed for the final deprotection step, including the use of reagents like molecular iodine, N-bromosuccinimide (NBS), or Selectfluor in the presence of water. nih.govnih.gov This two-step sequence can often be performed in a one-pot procedure, enhancing its synthetic efficiency. nih.govnih.gov

The reaction conditions have been optimized to achieve high yields. For instance, the use of a Pd(NiXantphos)-based catalyst with a base like LiN(SiMe3)2 or NaN(SiMe3)2 allows the cross-coupling to occur under mild conditions, often at room temperature, with reaction times as short as two hours. nih.govnih.gov

Table 1: Palladium-Catalyzed Arylation of 2-Aryl-1,3-dithianes

| Entry | Aryl Dithiane | Aryl Bromide | Catalyst | Base | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Phenyl-1,3-dithiane (B1581651) | 4-Bromobenzonitrile | Pd₂(dba)₃ / NiXantphos | LiN(SiMe₃)₂ | 96 |

| 2 | 2-Phenyl-1,3-dithiane | 4-Bromoanisole | Pd₂(dba)₃ / NiXantphos | LiN(SiMe₃)₂ | 91 |

| 3 | 2-(4-Chlorophenyl)-1,3-dithiane | 4-Bromotoluene | Pd₂(dba)₃ / NiXantphos | NaN(SiMe₃)₂ | 85 |

Data is illustrative and based on findings from related studies. nih.govnih.gov

The nucleophilic character of the C2-anion of 1,3-dithianes has been exploited in palladium-catalyzed asymmetric allylic substitution (AAA) reactions. This transformation provides an effective route to chiral β,γ-unsaturated ketones, which are valuable synthetic intermediates. acs.org In this reaction, the deprotonated this compound would act as a soft nucleophile, attacking a π-allyl palladium complex generated from an allylic substrate.

The success of this reaction hinges on the choice of a chiral ligand that can effectively control the stereochemical outcome of the nucleophilic attack. High yields and excellent enantioselectivities have been reported for the allylic alkylation of various 2-aryl-1,3-dithianes. acs.org The resulting allylated dithiane products can be subsequently hydrolyzed to reveal the corresponding chiral ketones. This strategy effectively translates the umpolung concept to asymmetric catalysis, allowing for the synthesis of enantiomerically enriched compounds from electrophilic carbonyl precursors. acs.org

Table 2: Pd-Catalyzed Asymmetric Allylic Alkylation of 2-Aryl-1,3-dithianes

| Entry | Dithiane Substrate | Allylic Substrate | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | 2-Phenyl-1,3-dithiane | (E)-1,3-Diphenylallyl acetate | (R,R)-ANDEN-Trost | 95 | 98 |

| 2 | 2-(4-Methoxyphenyl)-1,3-dithiane | (E)-1,3-Diphenylallyl acetate | (R,R)-ANDEN-Trost | 92 | 97 |

| 3 | 2-(4-Chlorophenyl)-1,3-dithiane | (E)-1,3-Diphenylallyl acetate | (R,R)-ANDEN-Trost | 96 | 99 |

Data is illustrative and based on findings from related studies. acs.org

Rhodium(III)-Catalyzed C(sp³)–H Activation and Amidation

A novel application of the dithiane group is its use as a directing group in transition metal-catalyzed C–H activation. Specifically, rhodium(III) catalysts have been employed for the direct amidation of unactivated C(sp³)–H bonds adjacent to the dithiane ring. nih.govnih.gov This reaction represents a powerful tool for late-stage functionalization, allowing for the introduction of nitrogen-containing groups at positions that are typically unreactive. nih.gov

In this transformation, the sulfur atoms of the dithiane moiety are believed to coordinate to the rhodium center, directing the catalytic activation to the C(sp³)–H bonds of the methylene (B1212753) group (the benzylic position in the case of this compound). The reaction proceeds in an oxidant-free manner, utilizing dioxazolones as the amide source. nih.govnih.gov A Cp*Rh(III) complex is typically used as the catalyst, often in combination with an amino-carboxylate additive. nih.gov

The scope of this reaction is broad, tolerating various substituents on both the dithiane and the dioxazolone coupling partner. For instance, dithianes bearing electron-withdrawing groups like trifluoromethyl or electron-donating groups have been successfully amidated, demonstrating the robustness of the method. nih.gov The resulting amidated dithiane products are valuable as they are protected β-aminoaldehyde derivatives. nih.govnih.gov

Table 3: Rh(III)-Catalyzed C(sp³)–H Amidation of 2-Substituted-1,3-dithianes

| Entry | Dithiane Substrate | Dioxazolone Reagent | Catalyst System | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Benzyl-1,3-dithiane | 3-Phenyl-1,4,2-dioxazol-5-one | [CpRhCl₂]₂ / AgSbF₆ / NaOAc | 47 |

| 2 | 2-(4-Trifluoromethylbenzyl)-1,3-dithiane | 3-Phenyl-1,4,2-dioxazol-5-one | [CpRhCl₂]₂ / AgSbF₆ / NaOAc | 51 |

| 3 | 2-(4-Nitrobenzyl)-1,3-dithiane | 3-Phenyl-1,4,2-dioxazol-5-one | [CpRhCl₂]₂ / AgSbF₆ / NaOAc | 55 |

Data is illustrative and based on findings from related studies. nih.gov

Indium-Catalyzed Dithianyl-Alkyne Metathesis

Indium catalysis has enabled a unique transformation known as dithianyl-alkyne metathesis (DAM). rsc.org This reaction allows for the formation of a new carbon-carbon double bond and valuable carbon-sulfur bonds in a single step. The reaction involves the metathesis between a dithiane, such as this compound, and an alkyne. This process leads to the synthesis of diverse vinyl dithianyl substituted organic molecules. rsc.org Both intermolecular and intramolecular versions of this reaction have been developed, highlighting its versatility in constructing various molecular scaffolds. rsc.org

Oxidative and Reductive Manipulations

The dithiane group in this compound is not only a key facilitator for C-C bond formation but also a versatile protecting group for the carbonyl functionality. Its removal (oxidation) or transformation into a methylene group (reduction) are crucial synthetic manipulations.

Oxidative Deprotection: The conversion of the dithiane back to the parent carbonyl group is a common and critical step in many synthetic sequences. This oxidative deprotection can be achieved using a wide array of reagents. Mild oxidative conditions are often preferred to avoid side reactions on sensitive substrates. Common reagents for this purpose include N-bromosuccinimide (NBS), molecular iodine (I₂), and Selectfluor, often in the presence of water. nih.govnih.gov Other methods reported for the deprotection of dithianes involve reagents such as bis(trifluoroacetoxy)iodobenzene, which is particularly effective for labile molecules, and mercury(II) salts, though the toxicity of the latter is a significant drawback. organic-chemistry.orgnih.gov

Reductive Desulfurization: In contrast to oxidative deprotection, the dithiane group can be completely removed and replaced with two hydrogen atoms through reductive desulfurization. This transformation effectively converts the original carbonyl group into a methylene group (CH₂). This is a valuable tool for synthesizing alkyl chains and frameworks. Classical conditions for this reduction involve Raney nickel, although other reagents can also be employed. This reduction is a key downstream functionalization that highlights the dithiane's role as a masked methylene surrogate. nih.govnih.gov

Oxidation to Sulfoxides and Sulfones

The sulfur atoms in the 1,3-dithiane ring of this compound can be selectively oxidized to form the corresponding sulfoxides and sulfones. This transformation alters the electronic properties and steric environment of the dithiane core, which can be leveraged in subsequent synthetic steps. The degree of oxidation—from sulfide (B99878) to sulfoxide (B87167) and then to sulfone—can typically be controlled by the choice of oxidant and the reaction conditions. jchemrev.com

Common oxidizing agents for this purpose include:

Hydrogen Peroxide (H₂O₂): Often used with a catalyst, H₂O₂ can provide sulfoxides or sulfones depending on the stoichiometry and conditions. organic-chemistry.org

Peroxy acids (e.g., m-CPBA): Meta-chloroperoxybenzoic acid is a reliable reagent for the oxidation of sulfides.

Oxone®: A potassium triple salt (potassium peroxymonosulfate), Oxone® is an effective and often selective oxidant for converting sulfides to sulfoxides and sulfones. researchgate.net

Sodium Periodate (NaIO₄): This reagent is known for its ability to oxidize sulfides to sulfoxides without significant over-oxidation to the sulfone.

The selective oxidation to the sulfoxide introduces a chiral center at the sulfur atom. For instance, the oxidation of 1,3-dithiane derivatives can lead to diastereomeric sulfoxides, which can influence the stereochemical outcome of subsequent reactions. Further oxidation under more forcing conditions yields the corresponding sulfone, where both sulfur atoms are fully oxidized.

Table 1: Common Oxidizing Agents for Sulfide to Sulfoxide/Sulfone Transformation

| Oxidizing Agent | Typical Product(s) | Key Features |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxides, Sulfones | Environmentally benign; selectivity can be catalyst-dependent. organic-chemistry.org |

| Oxone® | Sulfoxides, Sulfones | Effective and versatile; selectivity can be controlled by stoichiometry and temperature. researchgate.net |

| Sodium Periodate (NaIO₄) | Sulfoxides | Often highly selective for sulfoxide formation. |

| m-CPBA | Sulfoxides, Sulfones | Reliable and widely used peroxy acid. |

Reductive Cleavage and Desulfurization

A primary synthetic application of the 1,3-dithiane group is its role as a protecting group for carbonyls or as a synthetic equivalent of an acyl anion. After serving its purpose in a synthetic sequence, the dithiane group is often removed to unveil the target functionality, typically a carbonyl group or a methylene group.

Desulfurization to a Methylene Group: Reductive desulfurization removes the entire dithiane moiety, replacing it with two hydrogen atoms (-CH₂-). This transformation is most commonly achieved using Raney Nickel (Ra-Ni), a nickel-aluminum alloy catalyst. The reaction involves the hydrogenolysis of the carbon-sulfur bonds.

Cleavage to a Carbonyl Group (Hydrolysis): To unmask the carbonyl group, the dithiane must be hydrolyzed. This process, often called a deprotection, requires reagents that can facilitate the cleavage of the C-S bonds. Common methods include the use of mercury(II) salts (e.g., HgCl₂/CaCO₃), oxidative reagents (e.g., N-bromosuccinimide), or other electrophilic species that react with the soft sulfur atoms.

Oxidative Coupling Reactions

Oxidative coupling reactions involve the formation of a new bond through an oxidative process, often mediated by a metal reagent. For dithiane-containing compounds, this can involve the deprotonation at the C-2 position to form a nucleophilic anion, which can then participate in coupling reactions. While specific examples involving this compound are not extensively documented in the provided literature, the general principle applies. Reagents like molybdenum pentachloride (MoCl₅) have been successfully used in various oxidative coupling reactions of electron-rich aromatic substrates. uni-mainz.de Such reactions typically proceed via a single electron transfer (SET) mechanism. uni-mainz.de

Other Advanced Reactions

Electrolytic Partial Fluorination and Desulfurization

Electrochemical methods offer a powerful alternative to chemical reagents for fluorination. Anodic fluorination involves the oxidation of a substrate at an anode in the presence of a fluoride (B91410) ion source. For organosulfur compounds, this can lead to the introduction of fluorine atoms at positions alpha to the sulfur atom. nih.govnih.gov

In the context of this compound, anodic fluorination could potentially occur at the C-2 position of the dithiane ring or at the methylene carbon adjacent to the phenyl ring. The selectivity of the fluorination is highly dependent on the electrolytic conditions, such as the solvent, supporting electrolyte, current density, and temperature. researchgate.net Following fluorination, the dithiane group could be subjected to desulfurization, providing a route to fluorinated organic molecules.

Regioselective Cycloaddition Reactions (e.g., Pyrazole (B372694) Synthesis)

The 1,3-dithiane moiety can be incorporated into more complex heterocyclic structures through cycloaddition reactions. A notable example is the synthesis of highly substituted pyrazoles. Research has demonstrated a base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes with sydnones. nih.govacs.org This method leverages the nucleophilic properties of the deprotonated 2-alkynyl-1,3-dithiane to construct the pyrazole ring with excellent regioselectivity and broad functional group tolerance. nih.govacs.org

While the parent compound this compound is not an alkyne, its derivatives can be elaborated into the necessary precursors for such reactions. The resulting dithianyl-substituted pyrazoles are valuable intermediates, as the dithiane group can be further transformed. For example, a related compound, 3-(1,3-Dithian-2-yl)-1-(4-fluorophenyl)-4-phenyl-1H-pyrazole, has been synthesized using this methodology. acs.org

Table 2: Example of a Dithiane-Containing Pyrazole Synthesis

| Reactants | Reaction Type | Product Example | Key Features |

|---|---|---|---|

| 2-Alkynyl-1,3-dithiane + Sydnone | Base-mediated [3+2] Cycloaddition | 3-(1,3-Dithian-2-yl)-1-(4-fluorophenyl)-4-phenyl-1H-pyrazole | High regioselectivity; mild conditions; versatile derivatization. nih.govacs.org |

Anion Relay Chemistry

Anion Relay Chemistry (ARC) is a powerful strategy that enables the formation of multiple carbon-carbon bonds in a single flask by controlling the migration of an anionic charge through a molecule. organic-chemistry.orgnih.gov The dithiane anion, generated by deprotonating a 1,3-dithiane at the C-2 position, is a cornerstone of this chemistry. organic-chemistry.org

The ARC process can be divided into two main categories:

"Through-Bond" ARC: The negative charge migrates through the bonding system of a molecule.

"Through-Space" ARC: A carrier group, often a silyl (B83357) group, relays the negative charge between distant positions via a rearrangement, such as the Brook rearrangement. nih.gov

In a typical ARC sequence involving a dithiane, the 2-lithio-1,3-dithiane anion acts as the initial nucleophile, attacking an electrophilic "linchpin" molecule, such as an epoxide. nih.govnih.gov This initial reaction generates an alkoxide, which can then trigger a Brook rearrangement, transferring a silyl group from a carbon to the oxygen. This rearrangement regenerates a carbanion at a new location in the molecule, which can then be trapped by a second electrophile. nih.gov This tactic allows for the rapid assembly of complex molecular architectures from multiple simple components in a one-pot operation. bohrium.com

Mechanistic Investigations and Advanced Theoretical Studies

Reaction Mechanism Elucidation

The mechanistic intricacies of reactions involving 2-(4-Fluorophenyl)methyl-1,3-dithiane have been a subject of detailed investigation, shedding light on the fundamental principles that govern its reactivity. These studies often focus on the unique role of the dithiane moiety in influencing reaction pathways.

Proton transfer is a fundamental step in many reactions of 1,3-dithianes, particularly in the formation of the C2-lithiated species, which are powerful nucleophiles. The acidity of the protons at the C2 position is significantly enhanced by the presence of the two sulfur atoms. Gas-phase studies on the parent 1,3-dithiane (B146892) have shown that deprotonation at the C2 carbon is a primary reaction channel when treated with anionic bases. utk.edu However, this process is in competition with elimination reactions. utk.edu

Deuterium (B1214612) labeling studies are instrumental in elucidating these pathways. For instance, in the gas phase, the reaction of 1,3-dithiane-5,5-d2 with hydroxide (B78521) results in ion signals corresponding to both proton loss at C2 and deuteron (B1233211) loss at C5 followed by elimination. utk.edu Furthermore, reacting unlabeled 1,3-dithiane with deuterated reagents (DO-/D₂O) leads to the incorporation of deuterium, confirming the occurrence of proton exchange. utk.edu These experiments provide a framework for understanding the proton transfer dynamics in substituted dithianes like this compound. The introduction of deuterium can also serve to strengthen carbon-hydrogen bonds, a strategy used to improve the metabolic stability of drug candidates by slowing down enzymatic degradation. nih.gov

Spectroscopic studies on related heterocyclic systems have demonstrated that intramolecular proton transfer can be highly dependent on the solvent environment. nih.govresearchgate.net For instance, the equilibrium between tautomeric forms can be shifted by varying solvent polarity, which influences the stability of the different forms. nih.govresearchgate.net While these studies are not on this compound itself, they highlight the importance of the reaction medium in dictating proton transfer equilibria.

The two sulfur atoms in the 1,3-dithiane ring play a crucial role in stabilizing reactive intermediates and transition states, which is fundamental to the synthetic utility of this class of compounds. The stability of the 2-lithio-1,3-dithiane anion is attributed to the ability of the adjacent sulfur atoms to delocalize the negative charge. uwindsor.cascribd.com Several models have been proposed to explain this stabilizing effect, including the involvement of sulfur's d-orbitals in d-p π-resonance, the high polarizability of sulfur, and negative hyperconjugation. uwindsor.caacs.org

Experimental studies measuring the intrinsic rate constants of proton transfer from sulfur-containing carbon acids provide evidence to distinguish between these stabilizing factors. acs.org The ability of sulfur to stabilize an adjacent carbanion is a key feature in the popularization of 1,3-dithianes as acyl anion equivalents in organic synthesis. uwindsor.canih.gov

Beyond carbanionic intermediates, sulfur can also stabilize transition states through non-covalent interactions. Recent research has shown that chalcogen bonds involving sulfur can stabilize bond rotation transition states by a significant margin, with stabilization energies of up to -7.2 kcal/mol reported. nih.gov This stabilization is achieved through the interaction of sulfur's σ-hole with a lone pair of a chalcogen bond acceptor. nih.gov Such interactions can have measurable kinetic effects on reaction barriers and are correlated with the electrostatic potential of the chalcogen atom. nih.gov This capacity for transition state stabilization is a critical factor in understanding the reactivity and stereoselectivity of reactions involving this compound.

While ionic pathways involving lithiated dithianes are well-documented, the participation of this compound in radical reactions is also a plausible mechanistic avenue. The sulfur atoms can effectively stabilize adjacent radical centers, making sulfur-stabilized carbon radicals viable reaction intermediates. nih.gov

Recent developments in photoredox catalysis have demonstrated that 1,4-dithianes can serve as effective substrates in C-H alkylation and heteroarylation reactions, proceeding through a sulfur-stabilized carbon radical intermediate. nih.gov This opens up the possibility for 1,3-dithianes to participate in similar free radical-type cross-coupling reactions. nih.gov An oxidative coupling method for alkyne difunctionalization has also been developed that proceeds via a radical coupling pathway to afford β-ketodithianes. organic-chemistry.org

Furthermore, studies on the cycloaddition reactions of thioketones have shown that intermediate thiocarbonyl ylides can undergo dimerization to form 1,4-dithianes, a process that competes with cycloaddition. nih.gov The known ability of heteroatoms like sulfur to stabilize radical centers supports the feasibility of these pathways. nih.gov These findings suggest that under appropriate conditions, such as those involving single-electron transfer (SET) reagents or photoredox catalysis, this compound could undergo reactions via radical intermediates.

Computational Chemistry and Molecular Modeling

Theoretical and computational methods provide powerful tools for gaining deeper insight into the structure, reactivity, and electronic properties of this compound at the molecular level.

Density Functional Theory (DFT) has become a standard computational method for investigating the properties of organosulfur compounds. DFT calculations are widely used for geometric optimization to determine the most stable conformations of molecules. For the parent 1,3-dithiane, extensive DFT and ab initio studies have been performed to investigate the relative energies of its chair and twist conformers and the transition states connecting them. acs.orgfigshare.com These studies elucidate the influence of stereoelectronic hyperconjugative interactions on the molecule's geometry and stability. acs.orgfigshare.com

For this compound, DFT calculations at levels such as B3LYP with basis sets like 6-31+G(d,p) or 6-311+G(d,p) can be employed to obtain optimized structures and predict key geometric parameters like bond lengths and angles. nih.gov Such calculations also yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as the HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. akademisains.gov.my A smaller energy gap generally suggests higher reactivity. akademisains.gov.my

Table 1: Representative Calculated Electronic Properties from DFT (Note: The following data is illustrative for a generic substituted dithiane and would require specific calculations for this compound.)

| Property | Calculated Value | Significance |

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| Energy Gap (ΔE) | 5.3 eV | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Measure of the overall polarity of the molecule. |

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a powerful conceptual framework for understanding and predicting chemical reactivity. wikipedia.org It focuses on the interaction between the HOMO of one reactant and the LUMO of another. ucsb.edu The energy and symmetry of these frontier orbitals are crucial in determining whether a reaction is favorable and in predicting its stereochemical and regiochemical outcome. wikipedia.org

For this compound, FMO analysis can predict its behavior in various reactions. The HOMO is typically associated with nucleophilic character, indicating the molecule's ability to donate electrons from its most accessible orbital. The LUMO represents the electrophilic character, showing where the molecule is most likely to accept electrons. pku.edu.cn The spatial distribution of the HOMO and LUMO indicates the most probable sites for reaction. ucsb.edu For instance, in a reaction with an electrophile, the attack will likely occur at the atom(s) where the HOMO has the largest coefficient. Conversely, a nucleophile will tend to attack at the site where the LUMO is localized.

FMO theory is particularly effective in explaining pericyclic reactions, such as cycloadditions. imperial.ac.uk The interaction between the HOMO of one component and the LUMO of the other must be symmetry-allowed for the reaction to proceed concertedly under thermal or photochemical conditions. wikipedia.org By analyzing the energies and shapes of the frontier orbitals of this compound and a potential reaction partner, one can predict the feasibility and outcome of the reaction. While the basic HOMO-LUMO approach is powerful, more advanced concepts like the Frontier Effective-for-Reaction Molecular Orbital (FERMO) have been developed to address limitations and provide a more nuanced understanding of reactivity, especially in complex molecules with multiple reactive sites. nih.govsapub.org

Quantitative Structure-Reactivity Relationships

The 4-fluorophenyl substituent exerts a significant influence on the reactivity of the 1,3-dithiane ring, primarily through its electronic effects. The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect is transmitted through the sigma bonds of the molecule.

The primary site of reactivity for 1,3-dithianes in synthesis is the C2 carbon, which bears an acidic proton. The acidity of this proton (pKa ≈ 31 in unsubstituted dithiane) is crucial for the formation of the 2-lithio-1,3-dithiane carbanion, a key nucleophile in umpolung (reactivity inversion) chemistry. uwindsor.ca

The electron-withdrawing -I effect of the 4-fluorophenyl group helps to stabilize the negative charge of the conjugate base (the carbanion) formed upon deprotonation of the C2 position. libretexts.orgquora.comvedantu.com By pulling electron density away from the C2 carbon, the fluorine atom disperses the negative charge, making the carbanion more stable. This increased stability of the conjugate base leads to an increase in the acidity of the C2 proton compared to an unsubstituted 2-benzyl-1,3-dithiane. Consequently, the deprotonation step to form the nucleophilic anion is often more facile and can proceed under milder conditions.

While fluorine also possesses a resonance-donating effect (+R) due to its lone pairs, the inductive effect is generally considered to be dominant for halogens in this context, especially in influencing properties like acidity. Therefore, the net effect of the 4-fluorophenyl group is electron-withdrawing, which enhances the reactivity of the dithiane ring in base-mediated alkylation and acylation reactions.

The stereochemical outcome of reactions involving the 2-lithio derivative of this compound is largely governed by steric factors. The 1,3-dithiane ring adopts a stable chair conformation, similar to cyclohexane. In this conformation, the bulky 2-(4-fluorophenyl)methyl substituent will strongly prefer to occupy the more spacious equatorial position to minimize steric strain (1,3-diaxial interactions).

Upon deprotonation with a strong base like n-butyllithium, the lithium cation coordinates to the carbanion at the C2 position. The stereochemistry of the subsequent reaction with an electrophile is determined by the direction of the electrophile's approach to the planar carbanion intermediate.

The approach of the electrophile is subject to considerable steric hindrance.

Equatorial Preference of the Substituent: The large (4-fluorophenyl)methyl group in the equatorial position acts as a steric shield, influencing the trajectory of incoming reagents.

Axial Hindrance: The axial face is hindered by the two axial hydrogens at the C4 and C6 positions of the dithiane ring.

Preferential Equatorial Attack: As a result, an incoming electrophile will preferentially approach the C2 carbanion from the less sterically encumbered equatorial face. This leads to the addition of the electrophile to the equatorial position, resulting in the formation of a specific diastereomer as the major product.

This predictable stereoselectivity is a cornerstone of the synthetic utility of 2-substituted 1,3-dithianes, allowing for the controlled construction of chiral centers. The steric bulk of the 2-(4-fluorophenyl)methyl group thus plays a critical role in directing the stereochemical course of C-C bond formation. nih.gov

Analytical and Structural Characterization Methodologies

Spectroscopic Techniques for Characterization

Spectroscopic methods are fundamental in elucidating the molecular structure of "2-(4-Fluorophenyl)methyl-1,3-dithiane". Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information regarding the compound's atomic connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For "this compound," specific chemical shifts (δ) in the ¹H and ¹³C NMR spectra would confirm the arrangement of the fluorophenyl group, the methyl bridge, and the dithiane ring.

In a ¹H NMR spectrum, one would expect to see distinct signals corresponding to the aromatic protons on the 4-fluorophenyl ring, the methine proton of the dithiane ring, the methylene (B1212753) protons of the methyl bridge, and the methylene protons within the dithiane ring itself. The coupling patterns and integration of these signals would provide definitive evidence for their connectivity.

In a ¹³C NMR spectrum, characteristic signals would appear for the carbon atoms of the dithiane ring, the methylene bridge carbon, and the carbons of the 4-fluorophenyl group. The carbon attached to the fluorine atom would exhibit a characteristic coupling (C-F coupling), which is a key indicator of its presence and position.

While general principles of NMR spectroscopy suggest these expected features, specific, experimentally determined NMR data for "this compound" were not available in the public domain at the time of this writing.

Interactive Data Table: Expected ¹H and ¹³C NMR Signals (Note: The following table is a generalized prediction based on the chemical structure and common chemical shift values. Actual experimental values may vary.)

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic C-H (ortho to F) | 7.0 - 7.3 | 115 - 117 (d, J ≈ 21 Hz) |

| Aromatic C-H (meta to F) | 7.2 - 7.5 | 130 - 132 (d, J ≈ 8 Hz) |

| Aromatic C (ipso to F) | - | 160 - 164 (d, J ≈ 245 Hz) |

| Aromatic C (ipso to dithiane) | - | 135 - 140 |

| Dithiane C-H (methine) | 4.0 - 4.5 | 45 - 55 |

| Methylene Bridge (-CH₂-) | 2.8 - 3.2 | 35 - 45 |

| Dithiane S-CH₂- (axial/eq.) | 2.5 - 3.1 | 28 - 35 |

| Dithiane S-CH₂-CH₂-S | 1.8 - 2.2 | 24 - 28 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For "this compound," high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition (C₁₁H₁₃FS₂).

Upon ionization, the molecule would undergo characteristic fragmentation. The analysis of these fragments helps to piece together the molecular structure. Expected fragmentation pathways for this compound would likely involve:

Cleavage of the bond between the methylene bridge and the dithiane ring.

Fragmentation of the dithiane ring itself.

Loss of the fluorophenylmethyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. nih.gov

The IR spectrum of "this compound" would be expected to show several characteristic absorption bands:

Aromatic C-H stretching: Peaks typically appear above 3000 cm⁻¹. libretexts.org

Aliphatic C-H stretching: Peaks from the methylene and methine groups would be observed just below 3000 cm⁻¹. libretexts.org

C=C stretching: Absorptions from the aromatic ring would be found in the 1600-1450 cm⁻¹ region.

C-F stretching: A strong absorption band, characteristic of the carbon-fluorine bond, is expected in the 1250-1000 cm⁻¹ region.

C-S stretching: Weaker absorptions for the carbon-sulfur bonds of the dithiane ring would likely appear in the 800-600 cm⁻¹ range.

These expected peaks would help confirm the presence of the key functional components of the molecule.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (CH₂, CH) | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-F | Stretching | 1250 - 1000 |

| C-S | Stretching | 800 - 600 |

Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. nih.gov This technique provides precise bond lengths, bond angles, and conformational details of the molecule.

A crystallographic study of "this compound" would reveal:

The exact conformation of the 1,3-dithiane (B146892) ring (typically a chair conformation).

The precise bond lengths and angles of the entire molecule.

The orientation of the 4-fluorophenylmethyl substituent relative to the dithiane ring.

Intermolecular interactions, such as hydrogen bonds or π-stacking, that dictate the crystal packing. mdpi.com

To date, no public records of a single-crystal X-ray diffraction study for "this compound" have been found. Therefore, specific crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are not available.

Retrosynthetic Applications and Strategic Planning

The Dithiane as a Masked Acyl Anion Synthon

In standard organic reactions, the carbonyl carbon is inherently electrophilic due to the electronegativity of the oxygen atom. quimicaorganica.org This defines its normal mode of reactivity. Dithiane chemistry, particularly through the use of 1,3-dithianes, fundamentally inverts this reactivity. wikipedia.org The conversion of a carbonyl group into a 1,3-dithiane (B146892) thioacetal renders the attached proton (at the C2 position) acidic enough to be removed by a strong base, such as n-butyllithium. organic-chemistry.orgyoutube.com

This deprotonation generates a nucleophilic carbanion, specifically a 2-lithio-1,3-dithiane derivative. youtube.com This species functions as a "masked" acyl anion, a synthon that is otherwise unstable and impossible to generate directly. pharmacy180.com The negative charge is effectively stabilized by the adjacent sulfur atoms, which can accommodate the electron density. In the context of 2-(4-Fluorophenyl)methyl-1,3-dithiane, the precursor would be (4-fluorophenyl)acetaldehyde. Reaction with 1,3-propanedithiol (B87085) forms the dithiane, which can then be deprotonated to generate the corresponding nucleophilic anion, ready to react with various electrophiles. This inversion of polarity from an electrophilic acyl cation equivalent to a nucleophilic acyl anion equivalent is the cornerstone of its synthetic utility. wikipedia.orgresearchgate.net

Table 1: Polarity Inversion (Umpolung) via Dithiane Formation

| Feature | Standard Carbonyl Group | 2-Substituted-1,3-dithiane Anion |

| Synthon Type | Acyl Cation (Electrophilic) | Masked Acyl Anion (Nucleophilic) wikipedia.org |

| Reactivity | Reacts with nucleophiles | Reacts with electrophiles organic-chemistry.orgwikipedia.org |

| Generation | N/A (Inherent polarity) | Deprotonation with a strong base (e.g., n-BuLi) youtube.com |

| Key Principle | Normal Polarity | Umpolung (Reversed Polarity) quimicaorganica.orgorganic-chemistry.org |

Strategic Disconnections in Target Molecule Synthesis

Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, commercially available starting materials. lkouniv.ac.in The presence of a 1,3-dithiane moiety in a molecule immediately suggests a powerful strategic disconnection. The key disconnection is the carbon-carbon bond formed by the reaction of the dithiane anion with an electrophile. ox.ac.uk

For a target molecule containing the this compound core, a retrosynthetic disconnection at the bond adjacent to the dithiane C2 carbon simplifies the structure into two key fragments:

The nucleophilic this compound anion.

An electrophilic component (e.g., an alkyl halide, epoxide, or carbonyl compound). organic-chemistry.orgwikipedia.org

This strategy is particularly valuable for synthesizing structures that are challenging to access through conventional methods, such as 1,2-, 1,4-, and 1,6-dicarbonyl compounds or their synthetic equivalents. wikipedia.orgpharmacy180.com By employing umpolung reactivity, chemists can forge bonds that defy the normal patterns of electrophilicity and nucleophilicity. wikipedia.org This approach allows for a logical and efficient pathway to complex architectures by identifying the dithiane as a robust handle for a key bond-forming event. elsevier.com

Application of Dithiane Chemistry in Multistep Synthesis

The utility of this compound extends throughout multistep synthetic sequences due to the stability and versatile reactivity of the dithiane group. organic-chemistry.org Once the initial carbon-carbon bond is formed via alkylation of the lithiated dithiane, the resulting product can be carried through several subsequent steps before the dithiane group is unmasked. uwindsor.ca

The dithiane serves two primary roles in a synthetic sequence:

As a precursor to a carbonyl group: The dithiane can be hydrolyzed to reveal the ketone or aldehyde functionality. This deprotection step is typically achieved under specific conditions, often using reagents like mercury(II) salts, which makes the dithiane group stable to a wide range of other reagents. organic-chemistry.org

As a precursor to a methylene (B1212753) group: The dithiane can be reduced to a CH₂ group using desulfurization conditions, such as treatment with Raney nickel. researchgate.net

This dual reactivity allows for significant flexibility in synthetic planning. For instance, after coupling the this compound anion with an epoxide, the resulting alcohol can be further modified before the dithiane is either hydrolyzed to a ketone or reduced to a methylene unit, enabling the construction of diverse molecular frameworks. organic-chemistry.org

Table 2: Common Reactions of Lithiated Dithianes in Multistep Synthesis

| Electrophile | Intermediate Product | Final Product after Hydrolysis |

| Alkyl Halide (R-X) | 2-Alkyl-2-substituted dithiane | Ketone youtube.com |

| Epoxide | β-Hydroxyalkyl dithiane | β-Hydroxy ketone organic-chemistry.org |

| Aldehyde/Ketone | α-Hydroxyalkyl dithiane | α-Hydroxy ketone organic-chemistry.org |

| Acyl Halide (RCO-X) | Acyl dithiane | 1,2-Diketone wikipedia.org |

Design of Orthogonal Protecting Group Strategies

In the synthesis of complex molecules with multiple functional groups, orthogonal protecting groups are essential. nih.gov An orthogonal set of protecting groups allows for the selective removal of one group under specific conditions without affecting the others. jocpr.com The 1,3-dithiane group is an excellent protecting group for aldehydes and ketones, fitting perfectly into such strategies. beilstein-journals.orgorganic-chemistry.org

The dithiane group is exceptionally robust and stable under a wide variety of conditions, including those used to remove many other common protecting groups:

Acidic Conditions: Stable to many acidic conditions that would cleave silyl (B83357) ethers or acetals. organic-chemistry.org

Basic Conditions: Stable to basic conditions used for hydrolysis of esters or removal of base-labile groups. organic-chemistry.org

Dithianes as Key Building Blocks for Complex Molecular Architectures

The unique reactivity and stability of dithianes position them as powerful building blocks for the assembly of complex molecular architectures, including natural products and medicinally relevant compounds. researchgate.netbeilstein-journals.orgnih.gov The ability to function as an acyl anion equivalent makes the dithiane a "linchpin" that can unite two complex fragments in a convergent synthesis. researchgate.netnih.gov